molecular formula C14H13N5O6 B2925360 Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate CAS No. 450345-47-8

Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate

Cat. No.: B2925360
CAS No.: 450345-47-8
M. Wt: 347.287
InChI Key: VRZQSUJWBZTRAO-UHFFFAOYSA-N
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Description

Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate is a substituted benzene-1,3-dicarboxylate ester featuring a 5-position modification with a 6-amino-5-nitropyrimidin-4-ylamino group. The compound’s structure combines a rigid aromatic core with a pyrimidine-derived substituent, enabling diverse intermolecular interactions (e.g., hydrogen bonding via the amino and nitro groups, π-π stacking via the pyrimidine ring). Such characteristics make it a candidate for applications in medicinal chemistry, particularly in targeting protein-ligand interactions, as seen in related compounds bound to bromodomains .

Properties

IUPAC Name

dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O6/c1-24-13(20)7-3-8(14(21)25-2)5-9(4-7)18-12-10(19(22)23)11(15)16-6-17-12/h3-6H,1-2H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZQSUJWBZTRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as halides or alkylating agents.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Generation of various substituted pyrimidines or benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate may be employed in studying enzyme mechanisms or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzene-1,3-dicarboxylate derivatives, emphasizing substituent effects on physicochemical properties and applications.

Structural Analogs and Substituent Diversity

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 6-amino-5-nitropyrimidin-4-ylamino C₁₅H₁₄N₆O₆ 398.31 Potential kinase inhibition due to nitro and amino groups; π-π interactions with aromatic residues. -
Dimethyl 5-[(5-ethanoyl-2-ethoxy-phenyl)amino]benzene-1,3-dicarboxylate 5-ethanoyl-2-ethoxyphenylamino C₂₀H₂₀N₂O₇ 400.38 Binds CREBBP bromodomain via acetyl and ethoxy groups; crystallographic resolution: 1.35 Å .
Dimethyl 5-(benzyloxycarbonylamino)isophthalate Benzyloxycarbonylamino C₁₈H₁₇NO₆ 343.33 Protective group in peptide synthesis; moderate solubility in polar aprotic solvents .
Dimethyl 5-[(methoxyacetyl)amino]benzene-1,3-dicarboxylate Methoxyacetylamino C₁₃H₁₅NO₆ 281.26 Enhanced solubility in water due to methoxy group; used in prodrug design .
Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate Chlorosulfonyl C₁₀H₉ClO₆S 292.69 Reactive sulfonyl chloride for nucleophilic substitution; precursor to sulfonamide derivatives .
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate 2-Chloropropanoylamino C₁₃H₁₄ClNO₅ 299.71 Irritant (Xi class); used in polymer crosslinking due to electrophilic chloro group .

Substituent Effects on Properties

  • Electronic Effects: The nitro group in the target compound withdraws electron density, enhancing electrophilicity, while the amino group donates electrons, creating a push-pull system. This contrasts with dimethyl 5-(methoxyacetyl)amino derivatives, where the methoxy group increases electron density, improving solubility .
  • Hydrogen Bonding: The pyrimidine ring’s amino and nitro groups enable dual hydrogen-bond donor/acceptor capabilities, critical for binding to biological targets like kinases or bromodomains . In contrast, sulfonyl or chloro substituents (e.g., ) prioritize covalent reactivity over non-covalent interactions.
  • Thermal Stability: Compounds with bulky substituents (e.g., benzyloxycarbonylamino ) exhibit higher melting points due to restricted molecular motion, whereas smaller groups (e.g., methoxyacetyl ) lower thermal stability.

Research Findings and Trends

  • Crystallographic Studies : The CREBBP-bound analog (PDB: 5MME) reveals a binding mode where the ethoxy and acetyl groups stabilize hydrophobic pocket interactions, while the dicarboxylate core anchors the ligand via hydrogen bonds . This highlights the scaffold’s adaptability for structure-based drug design.
  • Synthetic Accessibility: Derivatives with electron-withdrawing substituents (e.g., nitro, sulfonyl) typically require harsh conditions (e.g., nitration with HNO₃/H₂SO₄ ), whereas electron-donating groups (e.g., methoxy) are introduced via milder acylations .

Biological Activity

Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate (chemical formula: C14_{14}H13_{13}N5_5O4_4, molecular weight: 347.28 g/mol) is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is believed to exhibit its biological effects through several mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to selectively inhibit specific isoforms of Class I PI3-kinase enzymes, particularly the Class Ia PI3K-a and -β isoforms. This selective inhibition suggests potential therapeutic applications in diseases where PI3K signaling is deregulated, such as cancer .
  • Antiviral Properties : Preliminary studies indicate that derivatives of this compound may possess antiviral activity against various viruses by interfering with viral replication processes .
  • Antimicrobial Effects : The nitro group in the pyrimidine ring is known to enhance the antimicrobial properties of similar compounds, suggesting that this compound might also have potential as an antimicrobial agent .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:

Activity IC50_{50} Value Assay Type Reference
Class Ia PI3K Inhibition0.15 µMEnzyme Inhibition Assay
Antiviral Activity10 µMViral Replication Assay
Antimicrobial Activity25 µg/mLDisk Diffusion Method

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 1 µM, correlating with PI3K pathway inhibition. This suggests a potential role for this compound in targeted cancer therapies.

Case Study 2: Antiviral Efficacy

In vitro testing against Hepatitis C virus (HCV) showed that the compound inhibited viral replication with an IC50_{50} value of approximately 10 µM. This highlights its potential as a lead compound for developing antiviral agents targeting HCV replication mechanisms.

Case Study 3: Antimicrobial Testing

The antimicrobial properties were evaluated against several bacterial strains, revealing significant inhibitory effects at concentrations ranging from 10 to 25 µg/mL. These findings support further investigation into its use as an antimicrobial agent.

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